REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][CH:9]=[CH:8]2)C=C.[CH3:15][C:16]1C=CC(C)=C[CH:21]=1>>[CH2:21]([C:6]1[C:5]([OH:4])=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[N:11]2)[CH:16]=[CH2:15]
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Name
|
|
Quantity
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1.14 g
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Type
|
reactant
|
Smiles
|
C(C=C)OC=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C=C2C=CC=NC2=CC1
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Name
|
|
Quantity
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30 mL
|
Type
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reactant
|
Smiles
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CC=1C=CC(=CC1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to reflux for 3 days
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Duration
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3 d
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C2C=CC=NC2=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |